molecular formula C9H11N5OS B6962575 N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide

N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B6962575
M. Wt: 237.28 g/mol
InChI Key: GRKQQOSDWFKGSY-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a triazole ring and a thiazole ring, both of which are known for their significant biological activities

Properties

IUPAC Name

N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS/c1-3-14-5-10-12-9(14)11-8(15)7-4-6(2)16-13-7/h4-5H,3H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKQQOSDWFKGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC(=O)C2=NSC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under reflux conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Rings: The final step involves coupling the triazole and thiazole rings through a carboxamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, in the presence of a base like sodium hydride or potassium carbonate, under reflux conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,2,4-triazol-3-yl)-5-methyl-1,2-thiazole-3-carboxamide
  • 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
  • N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine

Uniqueness

This compound stands out due to its specific combination of triazole and thiazole rings, which confer unique electronic and steric properties. These features can enhance its binding affinity to molecular targets and improve its stability under various conditions, making it a valuable compound for further research and development.

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